2-Methoxy-1-ethanesulfonyl Chloride
Overview
Description
2-Methoxy-1-ethanesulfonyl Chloride is an organic compound with the molecular formula C3H7ClO3S and a molecular weight of 158.60 g/mol . It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a sulfonyl chloride group and a methoxy group, making it a valuable reagent in various chemical reactions .
Mechanism of Action
Target of Action
Sulfonyl chlorides, in general, are known to be highly reactive and can interact with a variety of biological targets, including proteins and other macromolecules .
Mode of Action
2-Methoxy-1-ethanesulfonyl Chloride is an electrophile, functioning as a source of the “CH3SO2+” synthon . It can react with nucleophiles, such as alcohols, in the presence of a non-nucleophilic base . This interaction results in the formation of methanesulfonates .
Biochemical Pathways
The compound’s reactivity suggests it could potentially influence a variety of biochemical processes, particularly those involving nucleophilic substitution reactions .
Result of Action
Strong acids like this compound can produce a coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be noted that this compound is reactive towards water, alcohols, and many amines . Furthermore, it should be stored in closed vessels, preferably refrigerated . It is also important to avoid contamination with oxidizing agents as ignition may result .
Biochemical Analysis
Biochemical Properties
2-Methoxy-1-ethanesulfonyl Chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds . These interactions can alter the activity, stability, and function of the target biomolecules, making this compound a valuable tool in biochemical studies.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, the sulfonylation of key signaling proteins can disrupt normal signaling cascades, leading to altered cellular responses. Additionally, changes in gene expression induced by this compound can impact various cellular processes, including growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on proteins, such as amino groups, forming stable sulfonamide bonds . This modification can inhibit or activate enzymes, depending on the specific target and context. Furthermore, the compound can influence gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert gas (nitrogen or argon) at 2-8°C . Prolonged exposure to air or moisture can lead to hydrolysis and degradation, reducing its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro experiments where it is used to modify proteins and other biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical modification without adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can modify enzymes involved in metabolic processes, altering their activity and affecting metabolic flux . Additionally, the compound can influence metabolite levels by modifying proteins that regulate metabolic pathways, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to specific transporters can facilitate the uptake of the compound into cells, while interactions with binding proteins can sequester it in certain cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, it may be localized to the nucleus to modify transcription factors or to the cytoplasm to interact with signaling proteins. These localization patterns are crucial for the compound’s activity and function in biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-1-ethanesulfonyl Chloride can be synthesized through several methods. One common method involves the reaction of 2-methoxyethanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
CH3OCH2CH2OH+SOCl2→CH3OCH2CH2SO2Cl+HCl+SO2
The reaction typically requires an inert atmosphere and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process generally includes the use of thionyl chloride or sulfuryl chloride as chlorinating agents, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-ethanesulfonyl Chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-methoxyethanesulfonic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
Catalysts: In some cases, catalysts such as tertiary amines or Lewis acids are used to enhance reaction rates.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Hydrides: Formed by reduction reactions.
Scientific Research Applications
2-Methoxy-1-ethanesulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
Ethanesulfonyl Chloride: Similar but without the methoxy group, leading to different reactivity and applications.
2-Chloroethanesulfonyl Chloride: Contains a chloro group instead of a methoxy group, resulting in different chemical properties and reactivity.
Uniqueness
2-Methoxy-1-ethanesulfonyl Chloride is unique due to the presence of both a sulfonyl chloride group and a methoxy group. This combination enhances its reactivity and makes it a versatile reagent in organic synthesis. The methoxy group can also provide steric hindrance, influencing the selectivity of reactions .
Properties
IUPAC Name |
2-methoxyethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO3S/c1-7-2-3-8(4,5)6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNNNVSEUCJEOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541843 | |
Record name | 2-Methoxyethane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51517-01-2 | |
Record name | 2-Methoxyethane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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